![molecular formula C70H49MnN2O4 B13395915 Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a complex manganese compound. Manganese, a transition metal, is known for its diverse oxidation states and ability to form various coordination complexes. This particular compound features a manganese ion in the +3 oxidation state, coordinated with a ligand system that includes naphthalene and phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) complexes typically involves the reaction of manganese(II) salts with appropriate ligands under oxidative conditions. For this compound, the ligand system is likely synthesized first, followed by coordination with manganese(II) acetate. The reaction may require an oxidizing agent to convert manganese(II) to manganese(III).
Industrial Production Methods
Industrial production of such complexes would involve large-scale synthesis of the ligand, followed by coordination with manganese salts. The process would need to be optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
Manganese(3+) complexes can undergo various types of reactions, including:
Oxidation-Reduction: Manganese(3+) can be reduced to manganese(2+) or oxidized to manganese(4+).
Ligand Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Coordination Reactions: Formation of new coordination complexes with different ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions. For example, reduction might yield manganese(2+) complexes, while ligand substitution could produce new manganese(3+) complexes with different ligands.
科学研究应用
Chemistry
Manganese(3+) complexes are studied for their catalytic properties in oxidation reactions, such as the oxidation of organic substrates.
Biology
These complexes can mimic the activity of certain metalloenzymes, making them useful in studying enzyme mechanisms.
Medicine
Manganese complexes are explored for their potential as MRI contrast agents and in radiopharmaceuticals.
Industry
They are used in the synthesis of fine chemicals and as catalysts in various industrial processes.
作用机制
The mechanism by which manganese(3+) complexes exert their effects often involves redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. The specific ligand environment can influence the reactivity and selectivity of these complexes.
相似化合物的比较
Similar Compounds
- Manganese(3+) acetylacetonate
- Manganese(3+) porphyrin complexes
- Manganese(3+) salen complexes
Uniqueness
The unique ligand system in Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate provides distinct electronic and steric properties, potentially leading to unique reactivity and applications compared to other manganese(3+) complexes.
属性
分子式 |
C70H49MnN2O4 |
|---|---|
分子量 |
1037.1 g/mol |
IUPAC 名称 |
manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3 |
InChI 键 |
KXEXRGSEABDUME-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


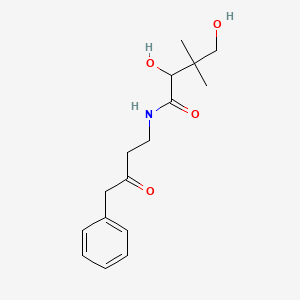
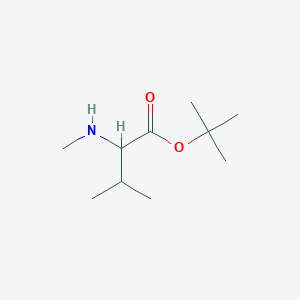
![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)

![3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395849.png)
![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![3-hydroxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13395858.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)
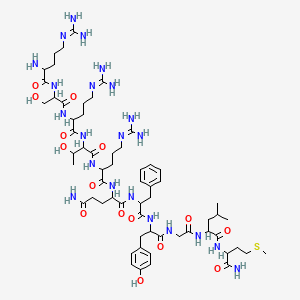
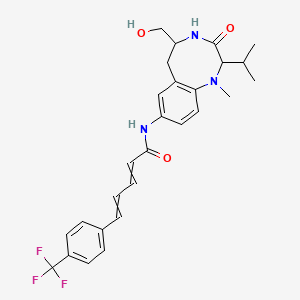
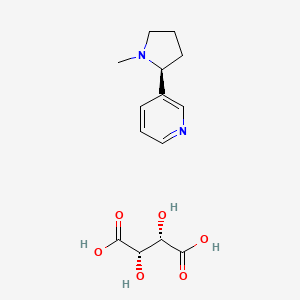

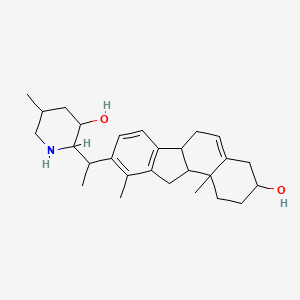
![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
